molecular formula C15H14FNO B1503216 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone CAS No. 1017781-71-3

1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone

Cat. No. B1503216
CAS RN: 1017781-71-3
M. Wt: 243.28 g/mol
InChI Key: VDEGALPOSNGJLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The specific synthesis pathway can vary greatly depending on the structure of the compound .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and possible applications .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety data typically includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research could focus on further characterizing this compound’s properties and potential applications. This could involve more detailed structure analysis, testing its reactivity with various substances, and exploring its potential uses .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGALPOSNGJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695787
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017781-71-3
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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